3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1354026-63-3) is a piperidine-based compound functionalized with a tert-butyl ester group and an (S)-2-aminopropionyl-ethyl-amino side chain. Its molecular formula is C₁₅H₂₉N₃O₃, with a molecular weight of 299.42 g/mol . This compound is primarily used in research settings, particularly in medicinal chemistry and drug discovery, as a building block for synthesizing chiral intermediates.
Properties
IUPAC Name |
tert-butyl 3-[[(2S)-2-aminopropanoyl]-ethylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-6-18(13(19)11(2)16)12-8-7-9-17(10-12)14(20)21-15(3,4)5/h11-12H,6-10,16H2,1-5H3/t11-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWJMVNHRLAWEA-PXYINDEMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the amino group and the tert-butyl ester group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The choice of raw materials and optimization of reaction conditions are crucial for cost-effective production.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (4N) in dioxane, 25°C, 2h | Piperidine-1-carboxylic acid derivative | 85% | |
| TFA (trifluoroacetic acid), RT | Deprotected amine and carboxylic acid | >90% |
Mechanism : Protonation of the ester carbonyl followed by nucleophilic attack by water, leading to cleavage of the tert-butyl group.
Hydrogenation of Functional Groups
The ethyl-amino and propionyl-amino groups may participate in hydrogenation, particularly if azide intermediates are present (e.g., during synthesis).
| Reagents/Conditions | Reactant/Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C (5%), MeOH, RT | Reduction of azide to amine | 80% |
Example :
Amide Bond Formation
The primary amine on the propionyl group reacts with activated carboxylic acids (e.g., using coupling agents) to form amides.
| Reagents/Conditions | Reaction Type | Yield | Source |
|---|---|---|---|
| EDC/HOBt, DIPEA, DMF, 0°C→RT | Peptide coupling | 74% | |
| DCC, NHS, CH₂Cl₂ | Acylation | 86% |
Example :
Acylation and Alkylation of Amines
The ethyl-amino group undergoes acylation with chloroformates or alkylation with alkyl halides.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Benzyl chloroformate, Et₃N, CH₂Cl₂ | N-Benzyloxycarbonyl (Cbz) protection | 74% | |
| Methyl iodide, K₂CO₃, ACN | N-Methylation | 80% |
Selectivity : The ethyl-amino group is more nucleophilic than the propionyl-amino group, enabling selective modification under mild conditions.
Deprotection Reactions
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to regenerate the piperidine amine.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (4N) in dioxane | Free piperidine amine | 85% | |
| TFA/DCM (1:1), RT | Deprotected amine | >90% |
Racemization Concerns
The (S)-2-amino-propionyl moiety is susceptible to racemization under basic or high-temperature conditions.
| Condition | Observation | Source |
|---|---|---|
| pH > 10, 70°C | Partial racemization (∼15%) | |
| Mild conditions (pH 7, RT) | No racemization detected |
Stability Under Various Conditions
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Disorders
The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could make it a candidate for drug development aimed at conditions such as depression or anxiety.
2. Metabolic Disorders
Given its amino acid composition, this compound may influence metabolic pathways. Research into its effects on metabolic processes could lead to new interventions for metabolic syndrome or obesity-related conditions.
3. Anticonvulsant Activity
Preliminary studies indicate that compounds with similar structures exhibit anticonvulsant properties. Further investigation into the pharmacodynamics of this compound may reveal its efficacy in seizure management.
Interaction Studies and Mechanism of Action
Understanding the interaction of 3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester with various receptors is crucial for elucidating its mechanism of action. Interaction studies can help identify specific targets within the central nervous system (CNS) and other biological systems, paving the way for targeted therapies.
Mechanism of Action
The mechanism of action of 3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of piperidine-1-carboxylic acid tert-butyl esters modified with amino-acyl substituents. Below is a detailed comparison with key analogs:
Substituent Variations in Amino-Acyl Groups
Ethyl vs. Cyclopropyl Amino Substituents
- Target Compound : Ethyl group (CAS 1354026-63-3, MW 299.42) .
- Cyclopropyl Analog: 3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS 1354028-80-0, MW 311.42). Higher molecular weight (311.42 vs. 299.42) reflects the cyclopropyl group’s added mass .
Ethyl vs. Isopropyl Amino Substituents
- Isopropyl Analog: 3-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (CAS 1354025-54-9, MW 313.44). Key Difference: Bulkier isopropyl group increases hydrophobicity and may reduce solubility in aqueous media. The methyl branch could enhance metabolic stability compared to the linear ethyl group .
Ethyl vs. Methyl Amino Substituents
- Methyl Analog: 4-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS 1057409-91-2, MW 285.38). Lower molecular weight (285.38 vs. 299.42) may correlate with faster diffusion rates in biological systems .
Stereochemical Variations
- (R)-Configuration Analog: (R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS 1401664-66-1, MW 313.44). Key Difference: R-configuration at the piperidine ring alters spatial orientation, which could impact receptor binding or chiral recognition in catalytic processes .
Positional Isomerism
- 4-Position Substitution: 4-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353992-96-7, MW 313.44). Key Difference: Substitution at the 4-position instead of 3-position on the piperidine ring modifies the compound’s conformational flexibility and electronic distribution .
Physicochemical and Structural Data
Research and Application Insights
- Biological Activity: Limited data exist on the biological activity of the target compound. However, analogs like the cyclopropyl variant (CAS 1354029-67-6) have shown relevance in anticancer research, though this is specific to curcumin derivatives .
- Stability and Handling: The ethyl-amino analog (CAS 1354026-63-3) is noted as discontinued by suppliers, suggesting challenges in synthesis or stability . In contrast, the isopropyl analog (CAS 1354025-54-9) is also discontinued, implying similar issues .
Biological Activity
3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, also known as (S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, is a complex organic compound that belongs to the class of amino acids and piperidine derivatives. Its unique structure combines a piperidine ring with an amino acid and an ester functional group, suggesting potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and metabolic disorders .
Chemical Structure and Properties
- Molecular Formula : C15H29N3O3
- Molar Mass : 299.40906 g/mol
- CAS Number : 1401664-66-1
The compound's structural features include:
- A piperidine ring which is a six-membered nitrogen-containing heterocycle.
- An amino acid moiety that contributes to its biological activity.
- A tert-butyl ester group that enhances solubility and stability .
The biological activity of (S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and metabolic pathways. The compound may exhibit the following activities:
- Neurotransmitter Modulation : Potentially influencing neurotransmitter systems, which could be relevant for treating neurological disorders.
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity, although further research is needed to confirm these effects .
Interaction Studies
Understanding the interactions of this compound with biological systems is crucial for elucidating its therapeutic potential. Interaction studies have indicated that the compound may engage with specific receptors or enzymes involved in metabolic processes, thereby influencing physiological responses .
Synthesis and Characterization
The synthesis of (S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can be achieved through several methods, including:
- Conventional Organic Synthesis : Utilizing standard reactions to construct the piperidine framework followed by functionalization to introduce the amino acid and tert-butyl ester groups.
- Green Chemistry Approaches : Employing environmentally friendly solvents and conditions to enhance yield and reduce waste .
Pharmacological Studies
Recent pharmacological studies have focused on evaluating the compound's efficacy in various biological assays. For instance:
- In vitro Assays : These studies have assessed the cytotoxicity and antimicrobial properties of the compound against specific bacterial strains. Results indicate a moderate level of activity, warranting further investigation into its potential therapeutic applications .
| Study Type | Findings |
|---|---|
| In vitro Cytotoxicity | Moderate cytotoxic effects observed in cultured cells. |
| Antimicrobial Activity | Effective against certain bacterial strains, further research required. |
Comparison with Related Compounds
To contextualize its biological activity, it is beneficial to compare (S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester with other structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| L-Tryptophan | Indole ring | Precursor to serotonin; involved in mood regulation. |
| L-Dopa | Catecholamine | Used in Parkinson's disease treatment; dopamine precursor. |
| Gabapentin | Cyclohexane ring | Anticonvulsant; modulates neurotransmitter release. |
The uniqueness of (S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester lies in its specific combination of piperidine and amino acid structures, potentially offering distinct pharmacological properties compared to these other compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
